molecular formula C23H23FN4O2S2 B254147 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B254147
M. Wt: 470.6 g/mol
InChI Key: NZPNCGIJKRUSGM-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FFA-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FFA-4 is a thiazolidinedione derivative and has been shown to possess anti-inflammatory, antidiabetic, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood glucose levels and improve insulin sensitivity in animal models of type 2 diabetes. 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one is its high purity and yield obtained from the synthesis method. Additionally, 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a treatment for other inflammatory diseases, such as multiple sclerosis. Another potential direction is to investigate its potential as a treatment for obesity and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one and its potential as a cancer treatment.

Synthesis Methods

The synthesis of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde with 2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by a Michael addition reaction, and finally a cyclization reaction. The yield of 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one obtained from this method is high, and the purity of the compound is also satisfactory.

Scientific Research Applications

5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antidiabetic properties, which make it a potential candidate for the treatment of type 2 diabetes. Additionally, 5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.

properties

Product Name

5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one

Molecular Formula

C23H23FN4O2S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23FN4O2S2/c24-18-6-4-17(5-7-18)15-20-22(30)28(23(31)32-20)16-21(29)27-13-11-26(12-14-27)10-8-19-3-1-2-9-25-19/h1-7,9,15H,8,10-14,16H2/b20-15-

InChI Key

NZPNCGIJKRUSGM-HKWRFOASSA-N

Isomeric SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S

SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Origin of Product

United States

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